(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 g/mol . This compound is often used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate typically involves the reaction of 9H-fluoren-9-ylmethanol with 4-(aminomethyl)piperidine-1-carboxylate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce alcohols .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. It may also interact with receptors or other proteins, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
1-(9H-Fluoren-9-ylmethyl)piperidine: Similar structure but lacks the carboxylate group.
9-Fluorenylmethyl chloroformate: Used as a reagent in peptide synthesis.
(9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: Contains an oxo group instead of an amino group.
Uniqueness
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and make it suitable for diverse applications in research and industry .
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(aminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C21H24N2O2/c22-13-15-9-11-23(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14,22H2 |
InChI Key |
KKDUEQBKFRCXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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